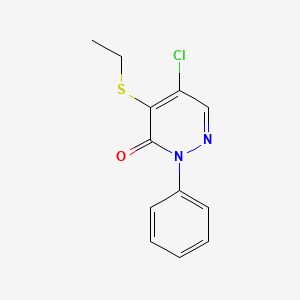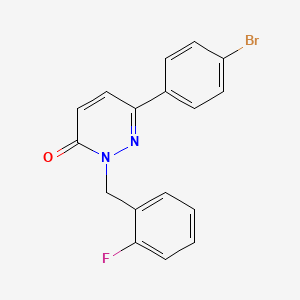![molecular formula C22H31N3O3 B5659938 (3aS*,6aS*)-2-cyclopentyl-5-{[4-(dimethylamino)phenyl]acetyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5659938.png)
(3aS*,6aS*)-2-cyclopentyl-5-{[4-(dimethylamino)phenyl]acetyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multistep reactions, incorporating techniques such as palladium-catalyzed carbonylation and reactions with dimethyl acetylenedicarboxylate. For example, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure in the presence of a palladium catalyst is a method that could potentially be adapted for the synthesis of the target compound (Bae & Cho, 2014).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often analyzed through X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the crystal and molecular structure of related compounds like 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been elucidated using X-ray crystallography, revealing important aspects of stereochemistry and molecular conformation (Tamazawa et al., 1986).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, such as addition reactions, where dihydropyridines combine with dimethyl acetylenedicarboxylate to form complex heterocyclic compounds. The reaction mechanisms and the resulting products are critical for understanding the chemical behavior and potential applications of these molecules (Acheson et al., 1980).
Physical Properties Analysis
The physical properties of similar compounds, including melting points, boiling points, and solubility in various solvents, are essential for practical applications in synthesis and formulation. These properties can be influenced by the molecular structure and substitution patterns on the pyrrole ring.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and the potential for further functionalization, are crucial for the development of pharmaceuticals and materials. Computational studies and experimental analyses provide insights into the reactivity descriptors and electronic properties of these molecules, which can guide the design of new compounds with desired chemical behaviors (Rawat & Singh, 2014).
properties
IUPAC Name |
(3aS,6aS)-2-cyclopentyl-5-[2-[4-(dimethylamino)phenyl]acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-23(2)18-9-7-16(8-10-18)11-20(26)25-13-17-12-24(19-5-3-4-6-19)14-22(17,15-25)21(27)28/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,27,28)/t17-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTBUHGNYCXNRQ-JTSKRJEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)N2CC3CN(CC3(C2)C(=O)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5659863.png)
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5659882.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl}-N-(2-methoxyethyl)-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5659888.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659889.png)
![(3R*,4R*)-1-[(4-chloro-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5659895.png)
![2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5659897.png)
![N-[2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5659903.png)
![(1S*,5R*)-3-benzoyl-6-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659906.png)
![ethyl 6-chloro-4-[(dimethylamino)methyl]-5-hydroxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5659912.png)
![4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5659917.png)

![2-methyl-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}quinolin-4(1H)-one](/img/structure/B5659955.png)